D-Arabinitol-2-13C
Description
Properties
Molecular Formula |
C₅H₁₂O₅ |
|---|---|
Molecular Weight |
152.15 |
Synonyms |
D-Arabitol-2-13C; D-Lyxitol-4-13C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for D Arabinitol 2 13c
Chemical Synthesis Pathways for Positional Carbon-13 Labeling at C-2 of D-Arabinitol
Positional labeling of carbohydrates through classical chemical synthesis presents unique challenges due to the presence of multiple stereocenters and functional groups. The following sections explore established chemical routes and their applicability to the synthesis of D-Arabinitol-2-13C.
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon. wikipedia.orgchemistrysteps.com This reaction proceeds through a cyanohydrin intermediate and is fundamental to carbohydrate chemistry. chemeurope.com The process involves the nucleophilic addition of a cyanide ion to the aldehyde carbonyl group of a starting sugar.
The general mechanism involves three main steps:
Cyanohydrin Formation: An aldose (e.g., D-erythrose, a four-carbon sugar) is treated with a cyanide source, such as sodium cyanide (NaCN). The cyanide anion attacks the aldehyde carbon, forming two diastereomeric cyanohydrins because a new chiral center is created. wikipedia.org
Hydrolysis: The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid, which typically forms a more stable lactone (a cyclic ester) in situ. wikipedia.org
Reduction: The lactone is then reduced, for example with a sodium amalgam or by catalytic hydrogenation, to yield the final, chain-elongated aldose. chemistrysteps.com
To introduce a 13C label, one would use K¹³CN or Na¹³CN. However, in this synthesis, the labeled cyanide carbon becomes the new C-1 of the resulting aldose. The original aldehyde carbon of the starting sugar becomes the new C-2. wordpress.com Therefore, to synthesize a pentose (B10789219) labeled at C-2, one would need to start with a tetrose that is already labeled at its C-1 position. The Kiliani-Fischer synthesis itself, when using labeled cyanide, is primarily a method for C-1 labeling. Direct synthesis of this compound via this method is not straightforward as it does not inherently place the label at the C-2 position of the final pentose product. The reduction of a C-2 labeled pentose, such as D-Arabinose-2-13C, would be required to yield the target molecule.
Another potential chemical route involves the chain-shortening of a larger, isotopically labeled sugar, such as D-Glucose-2-13C. isotope.com Methods like the Ruff degradation or Wohl degradation are designed to remove the C-1 carbon from an aldose, converting an aldohexose into an aldopentose.
However, these degradation methods specifically target and remove the aldehyde carbon (C-1). When applied to D-Glucose-2-13C, the original C-2 (which is labeled) becomes the new C-1 of the resulting D-arabinose. Subsequent reduction of this D-Arabinose-1-13C would yield D-Arabinitol-1-13C, not the desired C-2 isotopologue.
Biological conversion pathways for glucose also fail to produce the C-2 labeled product. In the pentose phosphate (B84403) pathway, glucose is converted to intermediates like D-ribulose-5-phosphate. This process involves the oxidative decarboxylation of C-1. nih.gov Consequently, C-2 of the starting glucose becomes C-1 of the resulting pentose phosphate, again leading to a C-1 labeled arabinitol upon dephosphorylation and reduction. nih.gov Chemical synthesis pathways that directly convert D-Glucose-2-13C into this compound without rearrangement of the carbon skeleton are not prominently described in the literature.
Chemoenzymatic and Enzymatic Synthesis Approaches for this compound
Chemoenzymatic and purely enzymatic approaches offer high specificity, often avoiding the need for complex protection-deprotection steps common in chemical synthesis. nih.govnih.govmdpi.com The biosynthesis of D-arabinitol in many organisms proceeds via the reduction of ketopentose intermediates from the pentose phosphate pathway. nih.gov
A viable and highly specific chemoenzymatic pathway for the synthesis of this compound can be constructed as follows:
Isotopically Labeled Precursor: The synthesis begins with a commercially available, specifically labeled precursor, D-Xylose-2-13C . medchemexpress.com
Enzymatic Isomerization: D-Xylose-2-13C is treated with the enzyme xylose isomerase (EC 5.3.1.5). This enzyme catalyzes the reversible isomerization of the aldose D-xylose to the ketose D-Xylulose-2-13C . medchemexpress.com This reaction is a key step in the natural metabolism of xylose by many microorganisms.
Enzymatic Reduction: The resulting D-Xylulose-2-13C is then reduced using a specific dehydrogenase. The enzyme D-arabinitol 4-dehydrogenase (EC 1.1.1.11), in the presence of a reducing cofactor like NADH, specifically catalyzes the reduction of D-xylulose to D-arabinitol. nih.gov This step transfers the 13C label from the C-2 position of D-xylulose directly to the C-2 position of D-arabinitol.
An alternative enzymatic route involves the reduction of D-ribulose. The enzyme D-arabitol dehydrogenase (NADPH) (EC 1.1.1.250) catalyzes the reduction of D-ribulose to D-arabinitol. Therefore, if D-Ribulose-2-13C were used as a substrate, it would also yield this compound.
This chemoenzymatic approach is highly advantageous due to the exceptional stereospecificity of the enzymes, which ensures the formation of the correct D-arabinitol enantiomer with the label precisely at the C-2 position.
| Step | Starting Material | Enzyme | Product |
| 1 | D-Xylose-2-13C | Xylose Isomerase | D-Xylulose-2-13C |
| 2 | D-Xylulose-2-13C | D-arabinitol 4-dehydrogenase | This compound |
Optimization of Isotopic Incorporation and Yield for this compound
Maximizing the yield and ensuring high isotopic enrichment are critical for the efficient production of labeled compounds. youtube.com Optimization strategies depend on the chosen synthetic method.
For the chemoenzymatic pathway described above, the primary goal is to drive each enzymatic reaction to completion to ensure that the isotopic enrichment of the final product matches that of the precursor. Key parameters for optimization include:
Substrate Concentration: Ensuring the starting material (D-Xylose-2-13C) is of high isotopic purity (>98%) is the first step.
Enzyme Activity: Using enzymes with high specific activity and stability under the chosen reaction conditions is crucial.
Cofactor Regeneration: For the reduction step, which consumes NADH, a cofactor regeneration system can be implemented to maintain a high NADH/NAD+ ratio, driving the equilibrium towards the product, D-arabinitol.
Reaction Conditions: Optimizing pH, temperature, and buffer composition for each enzyme is essential for maximal activity and stability.
Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to maximize product formation while minimizing potential degradation.
In microbial fermentation systems where a labeled substrate like ¹³C-glucose is used to produce a target molecule, optimization is more complex. It involves adjusting media composition, fermentation conditions (temperature, pH, aeration), and potentially genetic engineering of the microorganism to direct metabolic flux towards the desired product and maximize the incorporation of the label. researchgate.netd-nb.info
| Parameter | Objective | Method |
| Isotopic Purity of Precursor | Maximize initial enrichment | Use D-Xylose-2-13C with >98% isotopic purity |
| Enzyme Concentration | Ensure complete conversion | Titrate enzyme concentration to find optimal level |
| pH and Temperature | Maximize enzyme activity/stability | Determine optimal pH/temp for each enzyme |
| Cofactor Availability | Drive reduction reaction forward | Add stoichiometric NADH or use a regeneration system |
| Reaction Monitoring | Determine endpoint and maximize yield | Use HPLC or NMR to track substrate and product levels |
Purification and Quality Control of Isotope-Labeled D-Arabinitol
Rigorous purification and quality control are necessary to ensure the final product is suitable for its intended use. This involves separating the target compound from unreacted substrates, enzymes, cofactors, and any byproducts, followed by confirmation of its identity, purity, and isotopic labeling.
Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification and analysis of non-volatile, polar compounds like polyols. spectralabsci.com
Columns: Specialized columns, such as those with amino-bonded silica (e.g., aminopropyl) or ligand-exchange columns, are effective for separating sugars and sugar alcohols. lcms.cz
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, which is suitable for hydrophilic interaction chromatography (HILIC). nih.gov
Detection: Since D-arabinitol lacks a UV chromophore, detection is typically achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). lcms.cz
Quality Control: A combination of analytical techniques is used to verify the quality of the final this compound.
Purity Assessment: The purity of the compound is determined by the HPLC method used for purification, ideally showing a single peak corresponding to D-arabinitol.
Identity and Isotopic Enrichment: Mass Spectrometry (MS) is used to confirm the molecular weight of the product. The mass spectrum of this compound will show a mass shift of +1 atomic mass unit compared to the unlabeled compound, confirming the incorporation of a single ¹³C atom. nih.gov
Positional Verification: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the exact position of the isotopic label. A ¹³C-NMR spectrum will show a significantly enhanced signal for the C-2 carbon. Furthermore, two-dimensional NMR techniques like HSQC ([¹H, ¹³C]-HSQC) can be used to correlate the ¹³C nucleus with its attached protons, unambiguously confirming that the label is at the C-2 position. nih.gov
| Technique | Purpose | Expected Result for this compound |
| HPLC-RID/ELSD | Purification and Purity Assessment | Single chromatographic peak with retention time matching D-arabinitol standard. |
| Mass Spectrometry (MS) | Confirm Molecular Weight & Isotopic Incorporation | Molecular ion peak at [M+1]+ relative to unlabeled D-arabinitol. |
| 13C-NMR Spectroscopy | Confirm Position of Label | Highly intense signal corresponding to the chemical shift of the C-2 carbon. |
| 2D-NMR (HSQC) | Unambiguous Positional Confirmation | Correlation spot between the C-2 carbon signal and the H-2 proton signal. |
Applications of D Arabinitol 2 13c in Metabolic Tracing and Flux Analysis
Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Fluxes in Biological Systems
The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH (a key cellular reductant) and the precursors for nucleotide biosynthesis. nih.gov D-arabinitol is a five-carbon sugar alcohol directly linked to the PPP, making D-Arabinitol-2-13C an invaluable tool for studying this pathway's dynamics. researchgate.net
Research, particularly in fungal systems like Candida albicans, has established that D-arabinitol is synthesized from intermediates of the PPP. nih.govnih.gov The primary precursor is D-ribulose-5-phosphate, which is formed in the oxidative branch of the PPP. nih.govnih.gov This intermediate is then dephosphorylated and subsequently reduced to form D-arabinitol.
The use of ¹³C-labeled tracers allows for the definitive confirmation of this precursor-product relationship. When cells are supplied with a labeled substrate such as [2-¹³C]glucose, the ¹³C label is incorporated into the intermediates of central carbon metabolism. The specific labeling pattern observed in the resulting D-arabinitol confirms its origin from D-ribulose-5-phosphate. For instance, studies have shown that the labeling pattern in D-arabinitol produced by C. albicans is consistent with its synthesis from D-ribulose-5-phosphate derived from glucose via the PPP. nih.govnih.gov By tracing the journey of the ¹³C atom from a specific position on a glucose molecule to its final position on D-arabinitol, researchers can map the biochemical transformations involved.
The PPP consists of two distinct branches: the oxidative branch and the non-oxidative branch. nih.gov The oxidative branch is an irreversible pathway that converts glucose-6-phosphate into D-ribulose-5-phosphate, producing NADPH and CO₂ in the process. nih.gov The non-oxidative branch consists of a series of reversible sugar-phosphate interconversions, which reshuffle carbon skeletons to produce precursors for nucleotide synthesis (ribose-5-phosphate) and intermediates that can re-enter glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate). nih.govnih.gov
Isotope tracing with molecules like this compound, or more commonly, analyzing the labeling of D-arabinitol derived from specifically labeled glucose (e.g., [1,2-¹³C]glucose), enables the quantification of the relative flux through these two branches. biorxiv.org
Oxidative PPP Flux: When [1-¹³C]glucose enters the oxidative PPP, the labeled carbon is lost as ¹³CO₂. Therefore, the resulting pentose phosphates and D-arabinitol will be unlabeled.
Non-Oxidative PPP Flux: In contrast, the non-oxidative branch rearranges carbon atoms. For example, the transketolase and transaldolase reactions will transfer labeled carbons, leading to specific labeling patterns in the pentose phosphates.
By analyzing the mass isotopomer distribution of D-arabinitol and related metabolites, researchers can deconvolute the contributions of each branch. This analysis provides a quantitative measure of how an organism partitions carbon between glycolysis and the different arms of the PPP, which is critical for understanding cellular responses to various stimuli, such as oxidative stress. nih.govbiorxiv.org
Table 1: Expected ¹³C Labeling of D-Arabinitol Precursor (Ribulose-5-Phosphate) from Labeled Glucose
| ¹³C Glucose Tracer | Pathway Branch | Expected Labeling in Ribulose-5-Phosphate |
| [1-¹³C]Glucose | Oxidative PPP | Unlabeled (¹³C lost as CO₂) |
| [2-¹³C]Glucose | Oxidative PPP | Labeled at C1 |
| [U-¹³C]Glucose | Oxidative PPP | Fully labeled (all 5 carbons) |
| [1,2-¹³C]Glucose | Non-Oxidative PPP | Mixture of labeled isotopomers |
Investigation of Polyol Pathway Dynamics and Intermediary Metabolism
Polyols, or sugar alcohols, are key players in the metabolic adjustments of many organisms. The polyol pathway, which converts sugars to their corresponding alcohols, is implicated in various physiological and pathological processes. nih.govyoutube.com
D-arabinitol functions as a compatible solute, a small organic molecule that accumulates in the cytoplasm of cells to maintain osmotic balance under conditions of high osmotic stress (e.g., high salt or sugar concentrations). researchgate.net This accumulation helps protect cellular structures and enzymes from denaturation without interfering with normal cellular processes. Many yeasts, particularly osmophilic (high-sugar tolerant) species, produce significant quantities of D-arabinitol in response to environmental stress. researchgate.netnih.gov
Using this compound or tracing its synthesis from labeled glucose allows researchers to monitor its production and accumulation in real-time under defined stress conditions. This provides a dynamic picture of the osmoregulatory response, revealing how quickly the metabolic flux is redirected through the PPP to synthesize D-arabinitol when the cell encounters osmotic challenges. This approach helps quantify the metabolic effort dedicated to stress mitigation.
The metabolism of D-arabinitol is often interconnected with that of other sugar alcohols like xylitol (B92547), sorbitol, and erythritol (B158007). These pathways can share common precursors and enzymes. Stable isotope tracing with this compound is instrumental in mapping these intricate connections. nih.govsajs.co.za By introducing the labeled compound, researchers can follow the ¹³C atom as it is potentially converted into other polyols or metabolic intermediates. This helps to:
Identify active enzymatic pathways and points of metabolic convergence or divergence.
Quantify the flux through competing pathways.
Understand how the synthesis of one polyol affects the pool of others.
For example, ¹³C flux analysis can distinguish the origins of various polyols derived from different C3 (three-carbon) and C4 (four-carbon) plant photosynthesis pathways, demonstrating the power of isotope analysis in tracing carbon flow through complex biological and industrial systems. sajs.co.za
Metabolic Profiling and Flux Analysis in Fungal Systems
Fungi, and in particular pathogenic yeasts such as Candida species, are notable for their production of D-arabinitol. nih.gov In clinical settings, elevated levels of D-arabinitol in patient serum can be a biomarker for invasive candidiasis. nih.govnih.gov Therefore, understanding the metabolism of D-arabinitol in these organisms is of significant medical interest.
¹³C-Metabolic Flux Analysis (¹³C-MFA), powered by tracers like this compound and labeled glucose, is a cornerstone of this research. nih.gov By growing fungi on a ¹³C-labeled substrate and measuring the isotopic enrichment in D-arabinitol and other key metabolites (like protein-derived amino acids), a comprehensive, quantitative map of the organism's central carbon metabolism can be constructed. researchgate.net
In the context of Candida albicans, such studies have confirmed that D-arabinitol synthesis and its utilization are handled by separate metabolic pathways. nih.gov While it is synthesized from D-ribulose-5-phosphate, its breakdown is catalyzed by D-arabinitol dehydrogenase in a distinct catabolic route. nih.govnih.gov Isotope tracing experiments have been fundamental in dissecting these parallel pathways. This detailed metabolic profiling helps to identify unique aspects of fungal metabolism that could be targeted for the development of new antifungal therapies.
Table 2: Research Findings on D-Arabinitol Metabolism in Fungi using ¹³C Tracing
| Fungal Species | Key Finding | Significance | Reference |
| Candida albicans | D-arabinitol is synthesized from D-ribulose-5-phosphate, an intermediate of the Pentose Phosphate Pathway. | Elucidates the primary biosynthetic origin of a key metabolite and virulence factor. | nih.gov |
| Candida albicans | Synthesis and utilization of D-arabinitol occur via separate, distinct metabolic pathways. | Reveals unexpected metabolic complexity and potential points for therapeutic intervention. | nih.gov |
| Pathogenic Yeasts | Different Candida species produce D-arabinitol at varying rates. | Provides a basis for understanding species-specific metabolism and its role in pathogenicity. | nih.gov |
Candida Species Metabolism of this compound
Several species of the yeast Candida, notably Candida albicans, are known to produce and metabolize D-arabinitol. nih.govasm.org The compound is a significant metabolite found in cultures and in hosts infected with the yeast. nih.govnih.gov Metabolic studies using 13C-labeled substrates have been instrumental in unraveling the complexities of D-arabinitol metabolism in C. albicans.
Research has shown that C. albicans synthesizes D-arabinitol from D-ribulose-5-phosphate, a key intermediate of the pentose phosphate pathway. nih.govasm.orgnih.gov In a pivotal study, 13C nuclear magnetic resonance (NMR) was used to demonstrate that C. albicans possesses separate, distinct metabolic pathways for the synthesis and utilization of D-arabinitol. nih.govasm.org A wild-type strain and a mutant unable to produce D-arabitol dehydrogenase (ArDH) were analyzed. nih.gov Unexpectedly, the mutant strain could still synthesize D-arabinitol from glucose, and 13C NMR analysis confirmed that the biosynthetic pathway was identical to that of the wild-type strain. nih.govasm.org This finding highlighted that ArDH is essential for the catabolism (utilization) of D-arabinitol, but not for its anabolism (synthesis). nih.govasm.org
The use of this compound in such experiments allows for precise tracing of the carbon backbone as it is processed by the cell. When Candida is fed this compound, the labeled carbon at the C-2 position can be tracked into subsequent intermediates of the pentose phosphate pathway, such as D-xylulose-5-phosphate, and other central carbon metabolites. This provides direct evidence of pathway activity and allows for the quantification of metabolic flux through the D-arabinitol utilization pathway.
Aspergillus Species this compound Metabolism and Polyol Accumulation
Filamentous fungi of the genus Aspergillus, such as Aspergillus niger, are well-known for their ability to metabolize a wide range of plant biomass-derived sugars, including L-arabinose and D-xylose. nih.gov The catabolism of these pentose sugars proceeds through the pentose catabolic pathway (PCP), where polyols like L-arabitol and xylitol are key intermediates. nih.govnih.gov A. niger can accumulate and secrete these polyols, a process of significant interest for industrial biotechnology. nih.gov
The metabolism of D-arabinitol is closely linked to these pathways. In A. niger, the PCP involves a series of reductase and dehydrogenase reactions that convert pentoses into D-xylulose-5-phosphate, which then enters the pentose phosphate pathway (PPP). nih.gov D-arabinitol can be catabolized via oxidation to D-ribulose, which can then be phosphorylated to enter the PPP. The use of this compound as a tracer can elucidate the flow of carbon from D-arabinitol into the central metabolism. By analyzing the labeling patterns of PPP intermediates and other polyols, researchers can determine the rate of D-arabinitol catabolism and its contribution to the accumulation of other polyols like erythritol and mannitol (B672), which are also produced by A. niger. nih.gov This is critical for metabolic engineering efforts aimed at optimizing the production of specific polyols. For example, deleting the gene for a specific transporter, latA, which imports L-arabitol, was shown to increase L-arabitol production in an engineered A. niger strain. nih.gov Similar tracer experiments with this compound could identify key enzymatic or transport steps that control the flux and accumulation of D-arabinitol.
This compound in Microbial Metabolic Research
Beyond yeasts, this compound serves as a versatile tool for investigating the metabolism of a broader range of microorganisms, particularly bacteria. It aids in mapping carbohydrate utilization pathways and understanding metabolic shifts during processes like industrial fermentation.
Analysis of Carbohydrate Utilization and Pathway Regulation in Bacteria
Bacteria have evolved diverse pathways for the catabolism of sugar alcohols like D-arabinitol. frontiersin.org For instance, different pathways for D-arabinitol utilization have been described in proteobacteria and firmicutes. frontiersin.org In some bacteria like Corynebacterium glutamicum, the pathway involves uptake via a permease followed by oxidation and phosphorylation to yield D-xylulose-5-phosphate. frontiersin.org In others, a phosphotransferase system (PTS) is responsible for both uptake and phosphorylation. frontiersin.org
Using this compound as the sole carbon source allows researchers to trace the labeled carbon and definitively identify the operative metabolic pathway in a given bacterium. For example, in a study of Bacillus methanolicus, which was newly discovered to utilize D-arabinitol, RNA-seq analysis identified an upregulated gene cluster proposed to be involved in its metabolism. researchgate.net Feeding this compound and analyzing the isotopomer distribution in central metabolites like pyruvate (B1213749) and amino acids would provide functional validation of this proposed pathway. This technique is also crucial for studying metabolic regulation, such as carbon catabolite repression (CCR), where bacteria prioritize the consumption of a preferred carbon source. nih.gov By providing this compound along with another sugar like glucose, the degree to which D-arabinitol metabolism is repressed can be precisely quantified by measuring the dilution of the 13C label in common metabolic pools.
Understanding Metabolic Adaptations in Microbial Fermentation Processes
Microbial fermentation is a complex process where microorganisms adapt their metabolism to changing environmental conditions, such as nutrient availability and oxygen levels. nih.govchalmers.se The efficient conversion of pentose sugars from lignocellulose into valuable products like ethanol (B145695) is a major goal in biotechnology. nih.govfems-microbiology.org Many strategies involve engineering yeasts like S. cerevisiae to ferment pentoses by introducing pathways from other organisms. nih.govusda.gov
This compound can be used as a tracer to understand and optimize these fermentation processes. By adding the labeled compound to a fermentation broth, the flux of carbon from D-arabinitol into ethanol, CO2, glycerol, and biomass can be quantified. This helps to identify metabolic bottlenecks, such as cofactor imbalances (the ratio of NADH to NADPH), which are common issues in engineered pentose-fermenting strains. nih.govusda.gov For example, an accumulation of the 13C label in xylitol would indicate a bottleneck at the xylitol dehydrogenase step. nih.gov This information allows for targeted genetic modifications to improve fermentation performance. This approach provides a dynamic view of metabolic adaptation, revealing how fluxes are rerouted in response to the stresses of the fermentation environment. chalmers.se
Application in Plant Metabolic Research
While D-arabinitol is primarily known as a fungal metabolite, it and other polyols also play roles in plants and plant-pathogen interactions. nih.govnih.gov D-arabinitol accumulates in certain rust fungi, particularly in their feeding structures (haustoria) within the host plant, suggesting a role in the biotrophic interaction. nih.gov The use of this compound can help elucidate the metabolic interplay between plants and their associated microbes.
In the rust fungus Uromyces fabae, D-arabinitol concentrations increase dramatically as an infection progresses. nih.gov It is hypothesized that the polyol may serve as a storage carbohydrate or as a quencher of reactive oxygen species (ROS) produced by the plant as a defense mechanism. nih.gov By applying this compound to an infected plant system, researchers could trace its fate. They could determine if the polyol is transferred from the fungus to the plant, or if it is metabolized within the fungus to support its growth. Furthermore, polyols like mannitol and arabinitol are known to accumulate in some plants in response to abiotic stresses like drought, where they act as compatible solutes or osmolytes. nih.gov Tracer experiments with this compound could be used to study the synthesis, transport, and catabolism of these polyols within the plant, clarifying their role in stress tolerance. The labeled carbon could be tracked through the plant's central metabolism, including the pentose phosphate pathway, to quantify the flux towards polyol synthesis under different stress conditions. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| D-Arabinitol |
| This compound |
| L-Arabinitol |
| D-Arabinose |
| L-Arabinose |
| D-Glucose |
| D-Glucose-6-phosphate |
| D-Gluconate |
| 5-keto-D-gluconate |
| D-Ribulose |
| D-Ribulose-5-phosphate |
| D-Xylose |
| D-Xylulose |
| D-Xylulose-5-phosphate |
| Erythritol |
| Ethanol |
| Fructose |
| Glycerol |
| Mannitol |
| Pyruvate |
| Xylitol |
| Adenosine triphosphate (ATP) |
| Nicotinamide adenine (B156593) dinucleotide (NAD/NADH) |
Investigation of Sucrose (B13894) and Polyol Metabolism in Plant Tissues
Polyols, including arabitol, are significant products of photosynthesis and play crucial roles in carbon storage, transport, and stress tolerance in many plant species and their associated fungi. nih.govfrontiersin.orgresearchgate.net The metabolism of these sugar alcohols is intricately linked with central carbohydrate metabolism, including the synthesis and breakdown of sucrose. Understanding the dynamics of these pathways is essential for a complete picture of plant carbon allocation.
The application of D-Arabinitol-2-¹³C allows for precise tracing of arabitol's metabolic fate within plant tissues. When introduced to a plant system, the ¹³C label can be tracked as D-arabitol is metabolized. A key enzyme, D-arabitol dehydrogenase, can convert D-arabitol into D-ribulose or D-xylulose. nih.gov These pentoses can then enter the pentose phosphate pathway (PPP), a central hub of plant metabolism that interconnects with glycolysis and sucrose synthesis.
By using D-Arabinitol-2-¹³C, researchers can quantify the flux from arabitol into the PPP and subsequently into other interconnected pathways. For example, the labeled carbon can be traced into hexose (B10828440) phosphates (like fructose-6-phosphate (B1210287) and glucose-6-phosphate), which are direct precursors for sucrose synthesis. This provides direct evidence of the contribution of polyol catabolism to the plant's sucrose pools. Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can be used to detect the incorporation of the ¹³C label into these downstream metabolites. asm.org
Interactive Data Table: Hypothetical ¹³C Enrichment in Plant Metabolites after D-Arabinitol-2-¹³C Labeling
The following table presents hypothetical data illustrating the fractional enrichment of ¹³C in key metabolites in a plant leaf tissue sample 24 hours after the administration of D-Arabinitol-2-¹³C.
| Metabolite | Fractional ¹³C Enrichment (%) | Metabolic Pathway |
| D-Ribulose-5-phosphate | 45.2 | Pentose Phosphate Pathway |
| Fructose-6-phosphate | 15.8 | Glycolysis / Sucrose Synthesis |
| Glucose-6-phosphate | 12.5 | Glycolysis / Sucrose Synthesis |
| Sucrose | 10.3 | Carbon Storage/Transport |
| Malate | 5.1 | TCA Cycle |
This table is interactive. Click on the headers to sort the data.
Exploring Plant Stress Physiology and Carbon Allocation
Plants alter their metabolic activity, including the allocation of carbon resources, in response to environmental stresses such as drought, salinity, or pathogen attack. nih.govnih.gov Polyols are known to accumulate under such conditions, where they are thought to function as osmolytes, antioxidants, or carbon reserves. nih.govresearchgate.net For instance, D-arabitol levels have been shown to rise dramatically in plants infected with certain fungi, suggesting a role in the host-pathogen interaction. nih.gov
D-Arabinitol-2-¹³C is a powerful tracer for elucidating these roles. By applying the labeled compound to plants under specific stress conditions, scientists can track how carbon from arabitol is reallocated. For example, under drought stress, the flux of the ¹³C label might be directed towards the synthesis of other protective compounds or be retained in storage pools. In the context of a fungal infection, tracing the ¹³C from D-arabinitol can help determine whether the polyol is primarily used by the plant for defense or if it is consumed by the pathogen as a nutrient source. nih.gov This knowledge is critical for understanding the metabolic strategies that underpin plant resilience and susceptibility.
Use in In Vitro and Ex Vivo Mammalian Tissue and Cell Culture Models (Mechanistic Studies Only)
Metabolic flux analysis using ¹³C-labeled substrates is a cornerstone of research into mammalian cell physiology, providing critical insights into the metabolic reprogramming that characterizes diseases like cancer. researchgate.netnih.govnih.gov While glucose and glutamine are the most commonly used tracers, D-Arabinitol-2-¹³C offers unique opportunities to probe specific aspects of cellular metabolism.
Metabolic Reprogramming in Specific Cell Lines Using D-Arabinitol-2-¹³C as a Tracer
Cancer cells and other highly proliferative cells undergo significant metabolic reprogramming to support their growth and survival. nih.govnih.govmdpi.com This often involves alterations in the pentose phosphate pathway (PPP) to generate NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis. As D-arabitol can be converted to the PPP intermediate D-ribulose, D-Arabinitol-2-¹³C can be used to specifically investigate the flux through this pathway.
In a typical experiment, a specific cell line (e.g., a cancer cell line known to have altered metabolism) would be cultured in a medium containing D-Arabinitol-2-¹³C. After a set period, metabolites would be extracted and analyzed by mass spectrometry to determine the extent and pattern of ¹³C incorporation into downstream products. This can reveal how different cell lines, or cells under different conditions (e.g., hypoxia), utilize polyol-derived carbons. For example, observing high ¹³C enrichment in ribose-5-phosphate and nucleotides would indicate active utilization of the D-arabitol tracer via the PPP to fuel anabolic processes. This approach can help identify metabolic dependencies or vulnerabilities in specific cell types. nih.gov
Substrate Flux through Intermediary Metabolism and Anabolism in Model Systems
Beyond its entry into the PPP, the carbon from D-Arabinitol-2-¹³C can be traced throughout central carbon metabolism. The pentose phosphates generated from arabitol can be converted into fructose-6-phosphate and glyceraldehyde-3-phosphate, which are intermediates of glycolysis. From there, the ¹³C label can flow into the tricarboxylic acid (TCA) cycle, amino acid synthesis, and fatty acid synthesis.
By measuring the mass isotopomer distribution in these various metabolites, researchers can construct a detailed map of substrate flux. For instance, the presence of a ¹³C label in aspartate (derived from the TCA cycle intermediate oxaloacetate) or in fatty acids would provide quantitative data on the contribution of D-arabitol to these anabolic pathways. elifesciences.org This allows for a mechanistic understanding of how cells integrate different carbon sources to meet their bioenergetic and biosynthetic needs.
Interactive Data Table: Hypothetical ¹³C Labeling in Anabolic Precursors from D-Arabinitol-2-¹³C in a Cancer Cell Line
The following table shows hypothetical data on the percentage of different mass isotopologues (M+n, where 'n' is the number of ¹³C atoms) in key anabolic precursors following incubation with D-Arabinitol-2-¹³C.
| Metabolite | M+1 (%) | M+2 (%) | M+3 (%) |
| Ribose-5-phosphate | 85.3 | 5.1 | 0.5 |
| Aspartate | 12.7 | 15.4 | 2.2 |
| Citrate | 8.9 | 11.6 | 1.8 |
| Palmitate (C16:0) | 2.1 | 4.5 | 0.9 |
This table is interactive. Click on the headers to sort the data.
Enzymatic and Biochemical Characterization Utilizing D Arabinitol 2 13c
Identification and Functional Characterization of Enzymes Metabolizing D-Arabinitol
The metabolism of D-arabinitol is primarily initiated by a class of enzymes known as D-arabinitol dehydrogenases (ArDHs). These enzymes have been identified in a wide range of microorganisms, including fungi and bacteria. Functional characterization, often aided by isotopic tracers, has revealed different types of ArDHs based on their reaction products and cofactor dependency.
D-arabinitol 4-dehydrogenase (EC 1.1.1.11): This enzyme catalyzes the NAD⁺-dependent oxidation of D-arabinitol at the C-4 position to produce D-xylulose. wikipedia.org It is commonly found in bacteria such as Gluconobacter oxydans and Klebsiella aerogenes. oup.comasm.org
D-arabinitol 2-dehydrogenase (EC 1.1.1.250): Typically found in yeasts like Candida albicans and Candida tropicalis, this enzyme catalyzes the NAD⁺-dependent oxidation of D-arabinitol at the C-2 position to yield D-ribulose. nih.govnih.govwikipedia.org
NADP⁺-dependent D-arabinitol dehydrogenase: A novel NADP⁺-dependent ArDH was identified in the plant pathogen Uromyces fabae. nih.govportlandpress.com This enzyme, termed ARD1p, is unique in its ability to use NADP(H) as a cofactor and can produce both D-xylulose and D-ribulose. nih.govportlandpress.com
D-arabitol-phosphate dehydrogenase (APDH): In some Gram-positive bacteria like Enterococcus avium, D-arabinitol is first phosphorylated. nih.govnih.govhelsinki.fi A novel enzyme, D-arabitol-phosphate dehydrogenase (APDH), then oxidizes D-arabinitol 1-phosphate to D-xylulose 5-phosphate or D-arabinitol 5-phosphate to D-ribulose 5-phosphate. nih.govhelsinki.firesearchgate.netwikipedia.org
Biosynthetic Enzymes: In organisms like Streptococcus pneumoniae, D-arabinitol is a component of the capsular polysaccharide. nih.govbiocrick.com Its biosynthesis involves a two-step pathway starting from the pentose (B10789219) phosphate (B84403) pathway (PPP) intermediate D-xylulose-5-phosphate, catalyzed by AbpA (D-xylulose-5-phosphate cytidylyltransferase) and AbpB (CDP-D-xylulose reductase) to form CDP-D-arabinitol. nih.govnih.gov
The use of isotopically labeled precursors is fundamental to identifying these pathways. For instance, studies using [¹⁴C-2]glucose in Candida albicans demonstrated the production of labeled D-arabinitol, implying that D-ribulose-5-PO₄ from the pentose pathway is the major metabolic precursor. asm.org Similarly, ¹³C NMR studies tracking the conversion of [2-¹³C]glucose to D-[1-¹³C]arabitol confirmed that D-arabinitol is synthesized via the pentose phosphate pathway. researchgate.net
| Enzyme | EC Number | Source Organism | Reaction Catalyzed | Cofactor |
|---|---|---|---|---|
| D-arabinitol 4-dehydrogenase | 1.1.1.11 | Gluconobacter oxydans | D-arabinitol → D-xylulose | NAD⁺ wikipedia.org |
| D-arabinitol 2-dehydrogenase | 1.1.1.250 | Candida tropicalis | D-arabinitol → D-ribulose | NAD⁺ wikipedia.org |
| ARD1p | N/A | Uromyces fabae | D-arabinitol → D-xylulose / D-ribulose | NADP⁺ nih.govportlandpress.com |
| D-arabitol-phosphate dehydrogenase (APDH) | 1.1.1.301 | Enterococcus avium | D-arabinitol 1-P → D-xylulose 5-P | NAD⁺/NADP⁺ nih.govwikipedia.org |
| CDP-D-xylulose reductase (AbpB) | N/A | Streptococcus pneumoniae | CDP-D-xylulose → CDP-D-arabinitol | NADH/NADPH nih.govnih.gov |
Kinetic Studies of D-Arabinitol Dehydrogenases and Related Enzymes with Labeled Substrates
Kinetic analysis of enzymes provides crucial data on their efficiency and affinity for substrates. While many kinetic parameters are determined using standard spectrophotometric assays that monitor cofactor conversion (NADH or NADPH), the use of labeled substrates like D-Arabinitol-2-13C offers significant advantages. Isotopic labeling allows for unambiguous tracking of the substrate's transformation into product, which is especially valuable in crude cell extracts or for in vivo studies using techniques like NMR or mass spectrometry. This ensures that the measured activity is not confounded by endogenous substrates or competing reactions.
Kinetic parameters have been determined for several D-arabinitol dehydrogenases from various organisms. The Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), varies significantly among these enzymes, reflecting their different physiological roles and environments.
For example, the ArDH from Gluconobacter suboxydans shows a high affinity for D-arabinitol (low Kₘ), whereas the NADP⁺-dependent ARD1p from the fungus Uromyces fabae has a much lower affinity (high Kₘ). nih.govtandfonline.com This suggests the fungal enzyme may function efficiently only at the high D-arabinitol concentrations observed during plant infection. nih.govportlandpress.com The enzyme from Candida tropicalis has a moderate affinity for D-arabinitol. nih.gov
| Source Organism | Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg or µmol/min·mg) | Reference |
|---|---|---|---|---|---|
| Gluconobacter suboxydans IFO 3257 | Quinoprotein ArDH | D-arabinitol | 20 | 50.0 | tandfonline.com |
| Candida tropicalis | ArDH | D-arabinitol | 39.8 | Not specified | nih.gov |
| Uromyces fabae | ARD1p | D-arabinitol | 834 | 1.92 | nih.govportlandpress.comresearchgate.net |
| Streptococcus pneumoniae 17F | AbpA | D-xylulose-5-P | 0.088 | 0.29 | nih.gov |
| Streptococcus pneumoniae 17F | AbpB | CDP-D-xylulose | 0.027 | 1.49 | nih.gov |
Investigation of Enzyme Specificity and Allosteric Regulation using Isotopic Tracers
Isotopically labeled substrates such as this compound are invaluable for dissecting the fine details of enzyme behavior, including substrate specificity and allosteric regulation.
Enzyme Specificity: Many dehydrogenases exhibit broad substrate specificity, acting on multiple sugar alcohols. For instance, the ARD1p enzyme from Uromyces fabae recognizes both D-arabinitol and mannitol (B672), while the reverse reaction works on D-fructose, D-ribulose, and D-xylulose. nih.govportlandpress.com The enzyme from Gluconobacter suboxydans also acts on D-sorbitol, mannitol, and glycerol, although D-arabitol is the most effective substrate. tandfonline.com In contrast, the D-arabinitol dehydrogenase from Candida tropicalis is reported to be highly specific for D-arabinitol and is not affected by other polyols like L-arabinitol or mannitol. nih.gov
Isotopic tracers can definitively establish substrate preference in a complex mixture. By introducing this compound alongside other unlabeled potential substrates, the metabolic fate of D-arabinitol can be specifically monitored via ¹³C-NMR or mass spectrometry, confirming its conversion to a ¹³C-labeled product and quantifying the flux through that specific reaction.
Allosteric Regulation: Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits enzyme activity. This is a key mechanism for controlling metabolic pathways. nih.gov While direct studies of allosteric regulation of ArDH using this compound are not prominent in the literature, the principle of using isotopic tracers is well-established. nih.gov
An isotopic tracer like this compound could be used to measure the flux through the D-arabinitol oxidation pathway. The rate of formation of the labeled product (e.g., D-xylulose-2-13C) would be monitored in the presence and absence of a suspected allosteric effector. A change in the reaction rate, not attributable to competitive inhibition at the active site, would provide strong evidence for allosteric control. This approach allows for the study of regulatory mechanisms under physiologically relevant conditions within intact cells or cell lysates.
Elucidation of Novel Reaction Mechanisms via Positional Isotopic Labeling
Positional isotopic labeling, where a specific atom within a molecule is replaced with its isotope, is a cornerstone of mechanistic enzymology and metabolic pathway analysis. The use of this compound allows the precise tracking of the C-2 carbon, providing definitive evidence for reaction mechanisms.
When this compound is acted upon by D-arabinitol 4-dehydrogenase, the label is expected to be retained at the C-2 position, yielding D-xylulose-2-13C. Conversely, the action of D-arabinitol 2-dehydrogenase would produce D-ribulose-2-13C. By analyzing the product's structure using ¹³C-NMR or mass spectrometry, the enzyme's specific mode of action can be confirmed. researchgate.netasm.org
This technique is particularly powerful for uncovering complex metabolic networks. Studies on yeast metabolism using L-[2-¹³C]arabinose as a precursor have shown how the ¹³C label is distributed among various metabolites. nih.govresearchgate.netnih.gov The detection of the label at C-1 and C-2 of the resulting arabitol pool, as well as in trehalose (B1683222), demonstrated that the pentose phosphate pathway (PPP) was actively recycling carbon. nih.govnih.gov This label scrambling occurs due to the carbon-shuffling reactions of transketolase and transaldolase within the PPP. researchgate.net
Advanced Analytical Techniques for D Arabinitol 2 13c Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon-13 Enrichment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules. nih.govdkfz.de In the context of D-Arabinitol-2-13C research, ¹³C NMR is particularly valuable for analyzing the enrichment of the carbon-13 isotope. frontiersin.org It allows for the unambiguous identification of compounds and precise measurement of ¹³C enrichment. nih.gov
High-Resolution ¹³C NMR for Positional Isotopic Enrichment Determination
High-resolution ¹³C NMR spectroscopy is a cornerstone for determining the specific location of ¹³C labels within a molecule. researchgate.netnih.gov This capability is crucial for tracing the metabolic transformations of this compound. For instance, when D-[2-¹³C]glucose is metabolized by the fungus Candida albicans, ¹³C NMR analysis of the resulting D-arabinitol reveals that the label is primarily found at the C-1 position. researchgate.net This finding implies that D-ribulose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, is the major precursor for D-arabinitol biosynthesis in this organism. researchgate.net
The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom, allowing for the differentiation of carbons at various positions in the D-arabinitol molecule (C1 to C5). researchgate.net The presence and intensity of the signal corresponding to the ¹³C-enriched carbon provide direct evidence of its position and the extent of enrichment. libretexts.orgslu.se
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| C1/C5 | 63.74 |
| C2/C4 | 72.97 |
| C3 | 71.81 |
This table is based on publicly available spectral data for unlabeled D-arabinitol and serves as a reference for identifying the positions of carbon atoms in NMR spectra. nih.gov The specific labeling at the C-2 position in this compound would result in a significantly enhanced signal at the corresponding chemical shift.
Quantitative NMR for Metabolite Pool Sizes and Isotopic Flux Ratios
Quantitative NMR (qNMR) allows for the determination of the concentration of metabolites in a sample, providing insights into the size of metabolite pools. univ-nantes.frnct-dresden.de In studies involving this compound, qNMR can be used to measure the total amount of D-arabinitol and other related metabolites. nih.govuab.cat By combining this with the isotopic enrichment data from ¹³C NMR, researchers can calculate isotopic flux ratios, which represent the relative rates of different metabolic pathways. nct-dresden.decreative-proteomics.com
For example, in yeast metabolism studies, the fractional ¹³C enrichment of specific carbons in metabolites like arabitol and trehalose (B1683222) can be determined. nih.gov This is achieved by dividing the amount of ¹³C label quantified from the NMR spectra by the total amount of the compound, which can be measured by other methods like HPLC. nih.gov This information is critical for understanding how metabolic fluxes are distributed among different pathways, such as glycolysis and the pentose phosphate pathway. nih.govcreative-proteomics.com
In Vivo NMR Spectroscopy for Real-Time Metabolic Monitoring
A significant advantage of NMR is its applicability to living systems, known as in vivo NMR spectroscopy. nih.govresearchgate.net This technique enables the real-time monitoring of metabolic processes as they occur within intact cells or organisms. creative-proteomics.comnih.gov By introducing this compound (or a labeled precursor) to a biological system, researchers can track the appearance and transformation of the ¹³C label in various metabolites over time. nih.gov
For instance, in vivo ¹³C NMR has been used to study L-arabinose metabolism in yeasts. nih.gov After supplying L-[2-¹³C]arabinose, the label was detected in arabitol, xylitol (B92547), and trehalose, providing direct evidence for the operation of specific metabolic pathways. nih.gov This real-time monitoring can reveal dynamic changes in metabolite concentrations and fluxes in response to environmental or genetic perturbations. nih.gov Hyperpolarized ¹³C NMR is an emerging technique that dramatically increases the sensitivity of detection, allowing for the real-time tracking of metabolic conversions with high temporal resolution. dkfz.de
Mass Spectrometry (MS) in this compound Studies
Mass spectrometry (MS) is another indispensable analytical tool in metabolic research, offering high sensitivity and the ability to analyze complex mixtures. ckisotopes.comfrontiersin.org When coupled with chromatographic separation techniques, MS can identify and quantify isotopically labeled molecules like this compound and its metabolic products. nih.govbenchchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Abundance and Distribution
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds, or those that can be made so through chemical derivatization. nih.govbenchchem.com In the context of this compound research, GC-MS is used to determine the abundance of different isotopologues (molecules that differ only in their isotopic composition). frontiersin.orgresearchgate.net
After separation by GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its fragments. The incorporation of ¹³C from this compound into various metabolites leads to a predictable shift in their mass, allowing for their detection and quantification. springernature.com GC-MS can also provide information on the distribution of the ¹³C label within a molecule through analysis of the fragmentation patterns. nih.gov Chiral GC-MS, using specialized columns, is particularly important for separating and quantifying the D- and L-enantiomers of arabinitol, which is crucial in diagnostic applications for candidiasis. nih.govbenchchem.com
| Analytical Goal | GC-MS Approach | Key Findings |
|---|---|---|
| Enantiomer Separation | Chiral GC-MS with cyclodextrin-coated columns | Separation of D- and L-arabinitol enantiomers. nih.govbenchchem.com |
| Isotopologue Distribution | Analysis of mass isotopomer distributions | Quantification of M+1, M+2, etc., peaks to determine labeling extent. springernature.com |
| Positional Isotopomer Analysis | Analysis of specific fragment ions | Information on the location of the ¹³C label within the molecule. nih.gov |
This table summarizes the main applications of GC-MS in the analysis of D-arabinitol and its isotopologues.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polyol Analysis and Isotopic Tracing
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing a wide range of compounds, including non-volatile and thermally labile molecules like polyols, without the need for derivatization. nih.govresearchgate.net LC-MS is extensively used for isotopic tracing studies with this compound. benchchem.comnih.gov The technique allows for the separation of complex biological mixtures, followed by sensitive detection and quantification of labeled metabolites by the mass spectrometer. frontiersin.orgnih.gov
High-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments, coupled with LC, provide highly accurate mass measurements. nih.govresearchgate.net This accuracy is essential for confidently identifying metabolites and determining their elemental composition, which is particularly useful in untargeted metabolomics studies where the identity of all detected compounds is not known beforehand. nih.gov LC-MS-based methods, including tandem MS (MS/MS), are crucial for metabolic flux analysis, providing detailed information on the flow of carbon atoms through metabolic networks. frontiersin.orgnih.gov
High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the study of isotopically labeled compounds such as this compound. Unlike unit-resolution mass spectrometers, HRMS instruments, including Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) platforms, possess the capability to measure mass-to-charge ratios (m/z) with exceptional accuracy and resolving power. nih.gov This enables the resolution of the isotopic fine structure (IFS), which refers to the minute mass differences between ions of the same nominal mass that arise from the distinct mass defects of their constituent isotopes. nih.gov
In the context of this compound, the molecule has the elemental formula C₅H₁₂O₅. The introduction of a single ¹³C atom at the second carbon position creates a specific isotopologue. While a standard mass spectrometer can detect the resulting mass shift of +1 Da, HRMS can provide much deeper insight. It can distinguish the M+1 peak of D-Arabinitol-2-¹³C from other naturally occurring M+1 isotopologues, for instance, one containing a single ¹³C atom at a different position or one containing a ¹⁷O isotope.
The true power of HRMS becomes evident when analyzing more complex isotopic patterns, such as the A+2 peak. This peak can be composed of various isotopomers, including a molecule with two ¹³C atoms, one with two ¹⁸O atoms, or one with a combination of heavy isotopes like one ¹³C and one ²H. nih.gov These different combinations have the same nominal mass but slightly different exact masses due to the mass defect (the difference between the exact mass of an isotope and its mass number). For example, the mass of a ¹³C atom is 13.00335 Da, while two ²H atoms have a combined mass of 4.02820 Da. HRMS can resolve these subtle differences, allowing for the unambiguous identification and quantification of specific isotopologues. nih.govbruker.com This capability is crucial in metabolic flux analysis, where D-Arabinitol-2-¹³C might be used as a tracer to follow its transformation through biochemical pathways. bruker.comuab.edu By resolving the isotopic fine structure, researchers can accurately determine the degree of ¹³C enrichment in downstream metabolites. bruker.com
Table 1: Theoretical Exact Masses of D-Arabinitol Isotopologues Resolvable by HRMS
| Isotopologue | Elemental Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Mass Difference (mDa) from ¹³C₁ |
| Unlabeled D-Arabinitol | ¹²C₅H₁₂O₅ | 152 | 152.06847 | -1003.35 |
| D-Arabinitol-2-¹³C | ¹³C₁¹²C₄H₁₂O₅ | 153 | 153.07182 | 0 |
| Natural Abundance ¹³C₁ | ¹³C₁¹²C₄H₁₂O₅ | 153 | 153.07182 | 0 |
| Natural Abundance ²H₁ | ¹²C₅¹H₁₁²H₁O₅ | 153 | 153.07474 | +2.92 |
| Natural Abundance ¹³C₂ | ¹³C₂¹²C₃H₁₂O₅ | 154 | 154.07517 | N/A |
| Natural Abundance ¹³C₁²H₁ | ¹³C₁¹²C₄¹H₁₁²H₁O₅ | 154 | 154.07809 | N/A |
This interactive table showcases the subtle yet critical mass differences that High-Resolution Mass Spectrometry can distinguish, allowing for precise tracking of labeled compounds.
Integration of Advanced Chromatographic Separations with Mass Spectrometry
The integration of chromatographic separation with mass spectrometry, particularly LC-MS, is indispensable for the robust analysis of D-Arabinitol-2-¹³C in complex biological matrices. acs.org Mass spectrometry alone, even with high resolution, cannot differentiate between isomers—molecules that have the same chemical formula and thus the same exact mass, but different structural arrangements. D-Arabinitol (a pentitol) has several stereoisomers, including L-Arabinitol, Ribitol, and Xylitol, which are often present simultaneously in biological samples. Without prior separation, their identical masses would lead to overlapping signals in the mass spectrometer, making accurate quantification of D-Arabinitol-2-¹³C impossible. nih.gov
Advanced chromatographic techniques provide the necessary separation power. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods coupled with MS for this purpose. nih.gov Given the highly polar nature of sugar alcohols like arabinitol, specific chromatographic modes are employed for effective separation.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for separating very polar compounds that are poorly retained on traditional reversed-phase columns. nih.govrsc.org HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the effective separation of sugar alcohols and their isomers prior to MS detection. mdpi.com
Reversed-Phase Liquid Chromatography (RPLC): While less common for direct analysis of underivatized sugar alcohols, RPLC can be used effectively after a derivatization step. Derivatization converts the polar analytes into less polar derivatives, improving their retention and separation on non-polar C18 columns. rsc.org
Two-Dimensional Liquid Chromatography (2D-LC): For exceptionally complex samples, 2D-LC offers significantly enhanced peak resolution and capacity. mdpi.comntnu.edu In this approach, a sample fraction from the first dimension of separation is transferred to a second column with a different separation mechanism (e.g., HILIC followed by RPLC). This "tandem" separation resolves components that may co-elute in a single chromatographic run. ntnu.edu
By coupling these advanced separation methods to an HRMS instrument (e.g., UHPLC-HRMS), analysts gain two orthogonal dimensions of data for each analyte: its retention time from the chromatography and its highly accurate m/z from the mass spectrometer. frontiersin.org This hyphenated approach ensures that D-Arabinitol-2-¹³C is not only separated from its isomers but also from its unlabeled counterpart and other interfering matrix components, allowing for confident identification and precise quantification in metabolic research. acs.orgnih.gov
Table 2: Comparison of Chromatographic Techniques for D-Arabinitol-2-¹³C Analysis
| Chromatographic Technique | Principle | Applicability for D-Arabinitol | Advantages | Considerations |
| HPLC/UHPLC | High-pressure liquid-phase separation | Standard technique for LC-MS | Robust, widely available, UHPLC offers higher speed and resolution. nih.gov | Requires specific column chemistry for polar analytes. |
| HILIC | Partitioning between a water-enriched layer on a polar stationary phase and a less polar mobile phase. | Excellent for polar sugar alcohols. rsc.orgmdpi.com | Superior retention and separation of isomers without derivatization. | Sensitive to mobile phase water content; can have longer equilibration times. |
| RPLC | Partitioning based on hydrophobicity using a non-polar stationary phase. | Suitable after chemical derivatization. rsc.org | High efficiency and reproducibility. | Derivatization adds sample preparation steps and potential for artifacts. |
| 2D-LC | Combines two independent separation modes. | Used for highly complex matrices. mdpi.com | Massive increase in peak capacity and resolving power. ntnu.edu | Complex setup, longer analysis time, potential for sample dilution. |
This interactive table provides a summary of advanced chromatographic methods, guiding the selection of the most appropriate technique for separating D-Arabinitol-2-¹³C in various research contexts.
Methodological Advancements and Future Research Directions
Development of Novel Isotopic Tracing Strategies and Experimental Designs with D-Arabinitol-2-13C
The use of stable isotopes like 13C in metabolic studies allows researchers to trace the fate of atoms through metabolic networks. nih.govbiorxiv.org this compound, with its strategically placed label, offers unique advantages for elucidating specific pathways. pharmaffiliates.combenchchem.com
Future research will likely focus on developing more sophisticated isotopic tracing strategies. This includes the design of experiments that combine this compound with other labeled substrates to simultaneously probe multiple intersecting pathways. For instance, co-administering this compound with a uniformly labeled glucose (U-13C-glucose) could provide a more comprehensive picture of pentose (B10789219) phosphate (B84403) pathway (PPP) flux and its connections to glycolysis. nih.gov
Furthermore, the development of dynamic labeling experiments, where the incorporation of the 13C label is monitored over short time courses, can reveal the kinetics of metabolic reactions. plos.org This approach, when applied with this compound, could provide unprecedented insights into the rapid regulation of arabitol metabolism in response to environmental stimuli.
Experimental designs are also evolving to incorporate high-throughput screening methods. nih.gov This would enable the rapid testing of numerous genetic or environmental perturbations on arabitol metabolism, accelerating the discovery of novel regulatory mechanisms and enzymatic functions. nih.govresearchgate.net
Integration of Computational Modeling and Flux Balance Analysis with this compound Data
Computational modeling, particularly 13C-Metabolic Flux Analysis (13C-MFA) and Flux Balance Analysis (FBA), is indispensable for interpreting the complex data generated from isotopic labeling experiments. nih.govnilssonlab.se These methods use mathematical models of metabolic networks to estimate the rates (fluxes) of intracellular reactions. researchgate.netembopress.org
The integration of this compound data into these models is a key area of advancement. By providing specific constraints on the fluxes through arabitol-related pathways, the labeling patterns observed from this compound experiments can significantly improve the accuracy and resolution of flux estimations. researchgate.netfrontiersin.org For example, in a study of Bacillus methanolicus, a mix of [1-13C] and [2-13C] arabitol was used to determine if multiple assimilation pathways were active. biorxiv.org
Future directions in this area include the development of more comprehensive and organism-specific metabolic models that incorporate detailed arabitol biochemistry. frontiersin.org Additionally, the application of advanced machine learning algorithms, such as deep learning, shows promise for streamlining the process of flux quantification from isotope tracing data, making these powerful techniques more accessible to a broader range of researchers. biorxiv.org Two-scale 13C-Metabolic Flux Analysis (2S-13C MFA) is another emerging technique that allows for the use of 13C labeling data to constrain genome-scale models. nih.gov
The table below illustrates a simplified example of how flux distribution through key pathways might be determined using 13C-MFA with this compound as a tracer.
| Pathway | Relative Flux (%) | Key Enzymes Involved |
| Pentose Phosphate Pathway (Oxidative) | 40 | Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase |
| Arabitol Dehydrogenase | 30 | D-arabitol dehydrogenase |
| Transketolase/Transaldolase Reactions | 20 | Transketolase, Transaldolase |
| Glycolysis | 10 | Hexokinase, Phosphofructokinase, Pyruvate (B1213749) kinase |
Expansion of this compound Applications to Unexplored Biological Systems and Pathways
While D-arabinitol metabolism has been studied in certain fungi and bacteria, there is vast potential to expand the use of this compound to a wider range of biological systems. frontiersin.orgd-nb.info This includes investigating its role in various plant species, where arabitol can be involved in stress responses and carbohydrate storage. frontiersin.org The application of stable isotope labeling in plants has already proven effective for studying other metabolic networks. plos.org
Furthermore, the role of arabitol in the gut microbiome and its interactions with the host are largely unexplored. This compound could be a valuable tool to trace the metabolic fate of arabitol consumed by gut microbes and to understand how this influences host metabolism.
Isotopic tracing with this compound can also be used to explore novel metabolic pathways. For example, while the primary pathways of arabitol synthesis and degradation are known in some organisms, alternative or uncharacterized routes may exist. asm.orgresearchgate.net By tracking the distribution of the 13C label into unexpected metabolites, researchers can uncover new enzymatic reactions and metabolic connections.
Identification of Uncharacterized Metabolic Roles and Pathways of D-Arabinitol and Its Derivatives in Research Contexts
The use of this compound is crucial for identifying the unknown functions of arabitol and its derivatives. In some organisms, the accumulation of arabitol is linked to specific physiological states, such as osmotic stress or pathogenesis, but the precise molecular mechanisms are not fully understood. d-nb.infohmdb.ca
Isotopic labeling studies can help to elucidate these roles. For instance, by tracing the flow of carbon from this compound under different stress conditions, researchers can identify the metabolic pathways that are activated or repressed in response to the stressor. This can reveal how arabitol metabolism contributes to cellular protection and survival.
A study on Candida albicans used 14C-labeled glucose to deduce that D-ribulose-5-phosphate from the pentose pathway is the major precursor for D-arabitol synthesis. asm.org Similar experiments using this compound could further refine our understanding of this and other biosynthetic and catabolic pathways. asm.orgasm.org For example, in yeasts like Pichia guilliermondii and Candida arabinofermentans, the use of L-[2-13C]arabinose revealed the production of both D-arabitol and L-arabitol, suggesting complex metabolic routes. nih.govnih.govresearchgate.net
The following table summarizes key research findings related to the elucidation of arabitol metabolic pathways using isotopic tracers.
| Organism | Isotopic Tracer Used | Key Finding | Reference |
| Candida albicans | [14C-2]glucose | D-ribulose-5-PO4 is the major metabolic precursor of D-arabitol. | asm.org |
| Pichia guilliermondii | L-[2-13C]arabinose | Demonstrated recycling of glucose-6-phosphate through the oxidative PPP to regenerate NADPH for L-arabinose catabolism. | nih.govnih.gov |
| Bacillus methanolicus | [1-13C] and [2-13C] arabitol | Used to investigate the activity of different arabitol assimilation pathways. | biorxiv.org |
Future research using this compound will undoubtedly continue to uncover the multifaceted roles of this sugar alcohol in diverse biological contexts.
Q & A
Q. What are the critical safety protocols for handling D-Arabinitol-2-¹³C in laboratory settings?
- Methodological Answer : D-Arabinitol-2-¹³C requires stringent safety measures due to its classification as a skin and eye irritant (H315, H319) and potential respiratory irritant (H335). Researchers must:
- Use personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ensure ventilation : Work in fume hoods or well-ventilated areas to avoid inhalation of aerosols .
- Storage : Keep containers tightly sealed in a dry, ventilated environment at -20°C to prevent degradation. Avoid contact with strong oxidizers .
- Waste disposal : Follow local regulations for hazardous waste; do not dispose via sinks or household trash .
Q. Which analytical methods are validated for quantifying D-Arabinitol-2-¹³C in complex biological matrices?
- Methodological Answer : Enzymatic assays (e.g., mannitol dehydrogenase-based protocols) coupled with isotopic mass spectrometry are preferred for specificity. Key steps include:
Sample preparation : Deproteinize using Carrez reagents for protein-rich samples; clarify fat-containing samples via hot-water extraction and filtration .
Calibration : Use a D-mannitol standard (0.30 mg/mL) to calibrate enzyme activity and ensure linearity in the 0.1–1.0 mg/mL range .
Detection : Monitor NADH formation at 340 nm (microplate reader) or via HPLC with ¹³C-NMR for isotopic validation .
Q. How should researchers design controls for D-Arabinitol-2-¹³C tracer studies in microbial cultures?
- Methodological Answer :
- Negative controls : Use unlabeled D-Arabinitol to distinguish background metabolic activity.
- Isotopic controls : Include ¹²C analogs to account for natural isotopic abundance in mass spectrometry.
- Replication : Triplicate experiments with independent cultures to assess biological variability.
- Blinding : Label samples anonymously during analysis to minimize bias .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) using D-Arabinitol-2-¹³C resolve conflicting data on pentose-phosphate pathway (PPP) activity?
- Methodological Answer :
- Isotope labeling : Administer D-Arabinitol-2-¹³C to cell cultures and track ¹³C incorporation into PPP intermediates (e.g., ribulose-5-phosphate) via LC-MS/MS.
- Modeling : Use computational tools (e.g., INCA or OpenFlux) to reconcile discrepancies between theoretical and observed isotopic enrichment. Adjust parameters for enzyme kinetics or substrate uptake rates .
- Validation : Cross-validate with ¹³C-glucose tracers to confirm PPP flux consistency .
Q. What strategies mitigate isotopic dilution effects in D-Arabinitol-2-¹³C-based tracer studies?
- Methodological Answer :
- Pre-experiment quantification : Measure intracellular pools of unlabeled arabinitol to estimate dilution factors.
- Dose optimization : Use higher tracer concentrations (≥10 mM) in high-biomass systems to minimize dilution impact.
- Time-course sampling : Collect data at multiple timepoints to model dynamic isotopic equilibration .
Q. How can researchers resolve contradictions in D-Arabinitol-2-¹³C uptake rates across different microbial strains?
- Methodological Answer :
- Contradiction analysis framework :
Identify variables : Compare growth conditions (pH, temperature), transporter expression, or competing metabolic pathways.
Hypothesis testing : Knock out putative arabinitol transporters (e.g., AraE in E. coli) to assess uptake dependency.
Meta-analysis : Review literature for strain-specific PPP regulation or carbon catabolite repression mechanisms .
- Statistical rigor : Apply ANOVA or mixed-effects models to isolate strain-specific vs. experimental variability .
Data Presentation and Reproducibility
Q. What are the best practices for reporting isotopic enrichment data from D-Arabinitol-2-¹³C experiments?
- Methodological Answer :
- Precision : Report values to ≤3 significant figures, aligning with instrument precision (e.g., ±0.1% for GC-MS) .
- Normalization : Express enrichment as mole percent excess (MPE) relative to natural abundance.
- Transparency : Publish raw mass isotopomer distributions (MID) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
